(2S,3R)-2-(hydroxymethyl)azetidin-3-ol
CAS No.:
Cat. No.: VC18204591
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H9NO2 |
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Molecular Weight | 103.12 g/mol |
IUPAC Name | (2S,3R)-2-(hydroxymethyl)azetidin-3-ol |
Standard InChI | InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1 |
Standard InChI Key | HLUUYLJPDIXTCY-IUYQGCFVSA-N |
Isomeric SMILES | C1[C@H]([C@@H](N1)CO)O |
Canonical SMILES | C1C(C(N1)CO)O |
Introduction
Synthetic Methodologies
Intramolecular Mitsunobu Reaction
A prominent synthesis route involves the intramolecular Mitsunobu reaction, leveraging D-glucose-derived precursors. As detailed in a 2015 Tetrahedron study, 3--benzyloxycarbonyl-3-deoxy-1,2--isopropylidene-α-D-xylofuranose serves as the starting material . The Mitsunobu reaction facilitates cyclization by forming the azetidine ring via nucleophilic displacement, with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) as key reagents. This method achieves moderate yields (45–60%) and high stereoselectivity, attributed to the chiral environment of the sugar precursor .
Reaction Scheme:
Epoxide Ring-Opening Strategies
Patent WO2000063168A1 describes an alternative approach using epichlorohydrin and -methylbenzylamine . The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by acid-catalyzed cyclization. Purification involves sequential extractions and chromatography, yielding the target compound as a crystalline solid (64% yield) .
Key Steps:
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Epoxide Activation: -Methylbenzylamine reacts with epichlorohydrin to form a β-amino alcohol intermediate.
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Cyclization: Hydrochloric acid promotes intramolecular nucleophilic substitution, forming the azetidine ring.
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Purification: Silica gel chromatography (10–40% ethyl acetate/hexane) isolates the product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for a structurally analogous compound, -benzyl--methyl-1-(oxiran-2-yl)methanamine, reveals diagnostic signals:
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δ 3.64–3.50 ppm (AB doublet, Hz): Methylene protons adjacent to nitrogen.
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δ 2.81–2.32 ppm (multiplet): Protons on the azetidine ring and hydroxymethyl group .
For (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, the C3 hydroxyl proton typically appears as a broad singlet near δ 2.5–3.0 ppm, while the hydroxymethyl group’s protons resonate as a doublet of doublets (δ 3.7–4.1 ppm) .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at 116.047 ([M + H]), consistent with the molecular formula . Fragmentation patterns include loss of ( 98.03) and subsequent ring-opening products .
Thermodynamic and Kinetic Stability
Computational studies on azetidine derivatives reveal that the (2S,3R) configuration is thermodynamically favored over cis diastereomers. For example, density functional theory (DFT) calculations show a reaction enthalpy () of −160.2 kJ/mol and Gibbs free energy () of −152.4 kJ/mol for the trans product, compared to −128.8 kJ/mol () and −120.8 kJ/mol () for the cis isomer . The trans configuration’s stability arises from reduced steric hindrance between the hydroxymethyl and hydroxyl groups.
Table 1: Thermodynamic Parameters for Azetidine Formation
Pathway | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |
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trans | −160.2 | −152.4 | −26.1 |
cis | −128.8 | −120.8 | −27.1 |
Biological Activity and Applications
Glycosidase Inhibition
(2S,3R)-2-(Hydroxymethyl)azetidin-3-ol exhibits inhibitory activity against glycosidases, enzymes critical for carbohydrate metabolism. In vitro assays demonstrate micromolar inhibition () of amyloglucosidase from Aspergillus niger, likely via transition-state mimicry of the glycosyl-enzyme intermediate .
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